molecular formula C27H20NO2P B11766259 5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)- CAS No. 98184-34-0

5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)-

Cat. No.: B11766259
CAS No.: 98184-34-0
M. Wt: 421.4 g/mol
InChI Key: VKVGACVKLLHOOH-UHFFFAOYSA-N
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Description

2-Phenyl-4-(triphenyl-) is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The specific structure of 2-phenyl-4-(triphenyl-) makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(triphenyl-) typically involves the cyclization of amido-nitriles or the use of multicomponent reactions. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures . This method is environmentally benign and works well with various aromatic aldehydes containing electron-donating and electron-withdrawing groups.

Industrial Production Methods

Industrial production of 2-phenyl-4-(triphenyl-) often involves the use of heterogeneous catalysts such as Lewis acids (e.g., NiCl2·6H2O, Ce(NH4)2(NO3)6) or nanoparticles (e.g., MgAl2O4, Fe3O4) to facilitate the multicomponent reactions . These methods are designed to maximize yield and minimize reaction time, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(triphenyl-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazoles .

Mechanism of Action

The mechanism of action of 2-phenyl-4-(triphenyl-) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its effects are mediated through binding to receptors or interacting with other molecules, leading to changes in cellular functions.

Properties

CAS No.

98184-34-0

Molecular Formula

C27H20NO2P

Molecular Weight

421.4 g/mol

IUPAC Name

2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C27H20NO2P/c29-27-26(28-25(30-27)21-13-5-1-6-14-21)31(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

VKVGACVKLLHOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2

Origin of Product

United States

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